
2-Chloro-4-isopropyl-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isopropyl-3-methylpyridine is a halogenated derivative of pyridine. This compound is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fourth position, and a methyl group at the third position on the pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropyl-3-methylpyridine typically involves the chlorination of 4-isopropyl-3-methylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-isopropyl-3-methylpyridine can undergo various chemical reactions including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-isopropyl-3-methylpyridine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry: In the production of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-3-methylpyridine depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
2-Chloropyridine: Lacks the isopropyl and methyl groups, making it less sterically hindered.
4-Chloro-3-methylpyridine: Similar structure but without the isopropyl group.
2-Chloro-4-methylpyridine: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness: 2-Chloro-4-isopropyl-3-methylpyridine is unique due to the combined presence of chlorine, isopropyl, and methyl groups, which confer specific steric and electronic properties. These properties make it a versatile intermediate in organic synthesis and enhance its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-5-11-9(10)7(8)3/h4-6H,1-3H3 |
InChI Key |
KQQWPLJDTYFNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


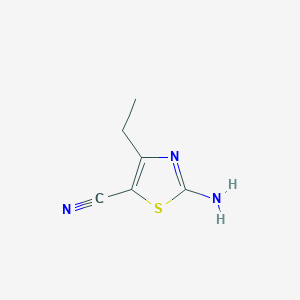
![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)

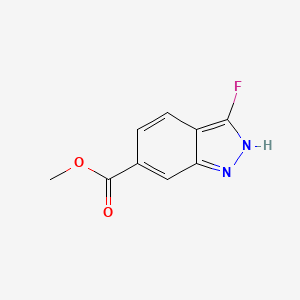
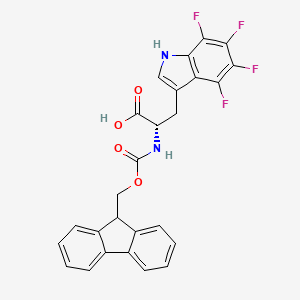
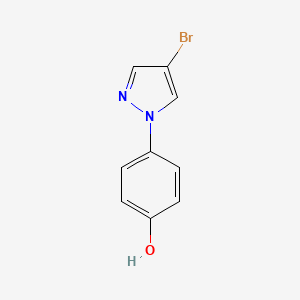

![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
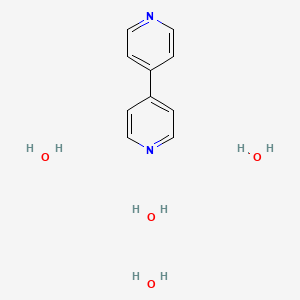


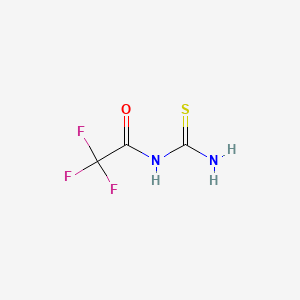
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)

